molecular formula C19H27NO3 B1647737 1-Boc-4-(3-Oxo-3-phenylpropyl)piperidine

1-Boc-4-(3-Oxo-3-phenylpropyl)piperidine

Cat. No.: B1647737
M. Wt: 317.4 g/mol
InChI Key: JMLZWQQJVXXQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(3-Oxo-3-phenylpropyl)piperidine (CAS: 301232-43-9) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-oxo-3-phenylpropyl substituent at the 4-position. Its molecular formula is C₁₉H₂₇NO₃, with a molecular weight of 317.42 g/mol and a topological polar surface area of 46.5 Ų . The compound’s SMILES representation is CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)C2=CC=CC=C2, highlighting the Boc group, piperidine ring, and ketone-linked phenylpropyl chain .

Pharmacologically, this compound has been studied in the context of neuronal nicotinic acetylcholine receptor (nAChR) modulation. Notably, derivatives with the 3-phenylpropyl group, such as KAB-18, exhibit moderate potency (IC₅₀: 10.2 μM) but significant non-nAChR-related actions (≥90%) in calcium accumulation and KCl-mediated neurosecretion assays .

Properties

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 4-(3-oxo-3-phenylpropyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO3/c1-19(2,3)23-18(22)20-13-11-15(12-14-20)9-10-17(21)16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3

InChI Key

JMLZWQQJVXXQCR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 3-phenylpropyl group in KAB-18 and IB-10 contributes to moderate nAChR potency but introduces substantial off-target effects. Replacing this group with a small alkyl chain (e.g., COB-3) enhances potency 14-fold and eliminates non-nAChR actions .
  • Biphenyl esters (e.g., COB series) and benzyl-substituted succinimides (e.g., PPB-6) synergize with small alkyl groups to optimize receptor selectivity .

Key Observations :

  • Boc protection is a common strategy to enhance stability during synthesis, as seen in all listed compounds .
  • The trifluoromethyl group in 1-BOC-3-Trifluoromethyl-piperidin-4-one increases hydrophobicity (XlogP: ~2.1) compared to the phenylpropyl chain in KAB-18 (XlogP: ~3.5) .
  • Norfentanyl, lacking Boc protection but sharing a piperidine core, demonstrates the role of anilide groups in opioid receptor targeting .

Preparation Methods

Boc Protection of Piperidine

The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a tertiary amine base. As demonstrated in the synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester, this step typically employs dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with triethylamine (Et3N) to neutralize liberated acid. For example, stirring piperidine with Boc anhydride (1.2 equivalents) and Et3N (2.0 equivalents) in DCM at room temperature for 16 hours yields 1-Boc-piperidine in >95% purity after column chromatography.

Functionalization of the 4-Position via Enolate Alkylation

To install the 3-oxo-3-phenylpropyl moiety at the 4-position, a lithiated intermediate is generated at the carbon opposite the nitrogen. Using lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at −78°C, the 4-position hydrogen is abstracted, forming a resonance-stabilized enolate. This intermediate reacts with 3-oxo-3-phenylpropyl bromide (1.5 equivalents) to afford 1-Boc-4-(3-oxo-3-phenylpropyl)piperidine (Figure 1).

Reaction Conditions

  • Solvent: THF, −78°C to room temperature
  • Base: LDA (2.2 equivalents)
  • Alkylating agent: 3-oxo-3-phenylpropyl bromide (1.5 equivalents)
  • Yield: 60–70% after purification via silica gel chromatography

Reductive Amination and Boc Protection

Synthesis of 4-(3-Oxo-3-phenylpropyl)piperidine

An alternative route involves reductive amination of 4-piperidone with 3-amino-1-phenylpropan-1-one. However, this method is less direct due to competing side reactions. Instead, a Mannich reaction—analogous to the synthesis of 1-(3-oxo-3-phenylpropyl)-4-phenyl-4-piperidinol—can be adapted. Piperidine reacts with acetophenone and paraformaldehyde in refluxing toluene, forming 4-(3-oxo-3-phenylpropyl)piperidine via in situ iminium ion formation and subsequent hydrolysis.

Boc Protection Post-Alkylation

The free amine of 4-(3-oxo-3-phenylpropyl)piperidine is protected using Boc anhydride under standard conditions (DMF, Et3N, room temperature). This two-step approach avoids steric hindrance during alkylation but requires careful control of the Mannich reaction to prevent over-alkylation.

Key Data

  • Mannich reaction yield: 50–60%
  • Boc protection yield: 85–90%

Tosylate Intermediate and Nucleophilic Substitution

Synthesis of 1-Boc-piperidin-4-ol

Starting from 4-piperidinol, Boc protection proceeds as described in Section 1.1. The resulting 1-Boc-piperidin-4-ol is treated with tosyl chloride (1.1 equivalents) in pyridine or DCM to form the 4-tosylate derivative, a superior leaving group for nucleophilic substitution.

Displacement with 3-Oxo-3-phenylpropyl Grignard Reagent

The tosylate undergoes SN2 displacement with a Grignard reagent derived from 3-oxo-3-phenylpropyl bromide. Generating the Grignard reagent in THF (Mg, 0°C) and reacting it with 1-Boc-piperidin-4-tosylate (1.0 equivalent) at reflux yields the target compound.

Optimization Notes

  • Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Excess Grignard reagent (2.0 equivalents) ensures complete substitution.
  • Yield: 55–65% after aqueous workup.

One-Pot Alkylation-Acylation Strategy

Concurrent Boc Protection and Alkylation

In a modified approach, piperidine is treated simultaneously with Boc anhydride and 3-oxo-3-phenylpropyl bromide under phase-transfer conditions. Tetrabutylammonium bromide (TBAB) catalyzes the reaction in a biphasic system (DCM/aqueous NaHCO3), enabling alkylation at the 4-position while protecting the amine.

Advantages

  • Reduced purification steps
  • Reaction time: 12–18 hours
  • Yield: 40–50%

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Enolate Alkylation Boc protection, LDA, alkylation 60–70 95 High
Reductive Amination Mannich reaction, Boc protection 45–55 90 Moderate
Tosylate Displacement Tosylation, Grignard substitution 55–65 93 High
One-Pot Strategy Concurrent protection/alkylation 40–50 85 Low

Mechanistic Insights and Side Reactions

Competing Pathways in Enolate Alkylation

The lithiated 4-position may undergo undesired protonation or dimerization if the alkylating agent is added too slowly. Additionally, over-alkylation can occur if excess 3-oxo-3-phenylpropyl bromide is used, leading to di-substituted byproducts.

Stability of the Boc Group

While Boc is stable under basic conditions, prolonged exposure to strong bases (e.g., LDA) at elevated temperatures may lead to deprotection. Monitoring reaction temperature and time is critical.

Industrial-Scale Considerations

For kilogram-scale production, the tosylate displacement method is preferred due to its operational simplicity and compatibility with continuous flow systems. However, the enolate alkylation route offers higher yields and is favored for small-scale, high-value applications.

Q & A

Q. What are the standard synthetic routes for 1-Boc-4-(3-Oxo-3-phenylpropyl)piperidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, starting with Boc protection of the piperidine nitrogen. Key steps include:

  • Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine to protect the amine group .
  • Propyl Chain Introduction : Alkylation or coupling reactions (e.g., Michael addition) to attach the 3-oxo-3-phenylpropyl moiety. Optimize solvent polarity (e.g., acetonitrile for nucleophilic substitution) and temperature (e.g., 0–25°C) to minimize side products .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended for isolating intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm Boc group retention (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation .
  • HPLC-MS : Assess purity (>95%) and verify molecular weight (e.g., [M+H]+ ion at m/z 356.3) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) from the Boc and ketone groups .

Q. What safety protocols are critical during synthesis and handling?

  • Hazard Mitigation :
  • Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H301) and potential skin/eye irritation .
  • Avoid lithium aluminum hydride (flammable) in reduction steps; consider safer alternatives like sodium borohydride .
    • Storage : Keep in sealed containers under inert gas (N2_2) at –20°C to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can conflicting data on reaction yields for Boc deprotection be resolved?

  • Contradiction Analysis :
  • Acid Sensitivity : Trifluoroacetic acid (TFA) in DCM achieves >90% deprotection but may degrade acid-sensitive substituents. Compare with milder conditions (e.g., HCl in dioxane) .
  • Side Reactions : Monitor by TLC or LC-MS for byproducts like tert-butyl cations or piperidine ring oxidation .
    • Optimization : Use kinetic studies (e.g., varying TFA concentration) to balance efficiency and side reactions .

Q. What methodologies are effective for studying the compound’s bioactivity (e.g., antimicrobial or anticancer effects)?

  • In Vitro Assays :
  • Anticancer Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Focus on apoptosis markers (caspase-3 activation) and proliferation inhibition (IC50_{50} determination) .
  • Mechanistic Studies : Employ molecular docking to predict interactions with targets like kinases or GPCRs .
    • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing phenyl with heteroaromatic groups) to evaluate pharmacophore requirements .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Process Chemistry Strategies :
  • Continuous Flow Reactors : Improve yield consistency and reduce reaction times for Boc protection steps .
  • Crystallization Optimization : Use solvent anti-solvent pairs (e.g., ethanol/water) to recrystallize the final product .
    • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring .

Q. What advanced spectroscopic techniques resolve ambiguities in stereochemistry or tautomerism?

  • X-ray Crystallography : Determine absolute configuration of the piperidine ring and ketone orientation .
  • Dynamic NMR : Study ring-flipping kinetics in the piperidine moiety at variable temperatures .
  • DFT Calculations : Predict stable conformers and compare with experimental IR/Raman data .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield RangeKey ChallengesReference
Boc ProtectionBoc2_2O, DCM, Et3_3N, 0°C85–90%Competitive N-alkylation
Propyl Chain Addition3-Oxo-3-phenylpropyl bromide, K2_2CO3_3, CH3_3CN70–75%Steric hindrance on piperidine
Final DeprotectionTFA:DCM (1:1), rt, 2h90–95%Acid-sensitive byproducts

Q. Table 2: Bioactivity Data from Analogous Compounds

Compound ClassBiological ActivityMechanismIC50_{50} (μM)Reference
Boc-Piperidine DerivativesAnticancer (HeLa cells)Caspase-3 activation12.5 ± 1.2
Morpholine-Carbonyl AnalogsKinase inhibitionATP-binding site competition8.7 ± 0.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.